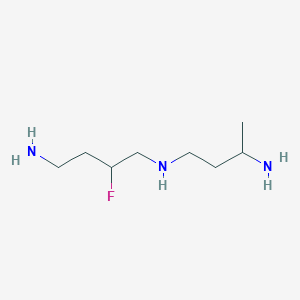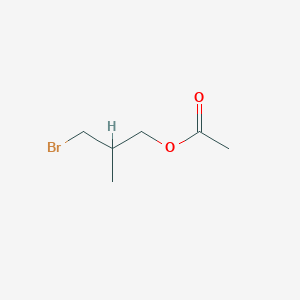
N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C20H17N5O4S and its molecular weight is 423.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds derived from N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide have been synthesized and tested for their antimicrobial efficacy. Studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities against a variety of microbial strains. For instance, Upadhyay et al. (2010) reported the synthesis of N-[(4-oxo-2-substituted aryl-1, 3-thiazolidine)-acetamidyl]-5-nitroindazoles demonstrating considerable antimicrobial activity against Escherichia coli and Fusarium oxysporum (Upadhyay, Srivastava, & Srivastava, 2010).
Anti-inflammatory and Antioxidant Properties
Further research into N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide derivatives has revealed their potential anti-inflammatory and antioxidant properties. Koppireddi et al. (2013) synthesized novel derivatives evaluated for these activities, with certain compounds exhibiting both antioxidant and anti-inflammatory effects (Koppireddi et al., 2013).
Anticancer Activity
The quest for new anticancer agents has also involved the exploration of N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide derivatives. George (2012) conducted a stereoselective synthesis and QSAR study of cytotoxic derivatives, identifying compounds with promising antitumor properties against various cancer cell lines (George, 2012).
Structural and Synthetic Studies
The structural elucidation and synthesis techniques for these compounds have also been a focal point of research. The synthesis methods, including conventional and microwave-assisted approaches, aim at improving the yield and efficiency of producing these derivatives. Galushchinskiy et al. (2017) described the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, contributing to a deeper understanding of their molecular framework (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Propriétés
IUPAC Name |
N-(4-nitrophenyl)-2-[(2E)-4-oxo-2-[(Z)-[(Z)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c26-18(22-15-8-10-16(11-9-15)25(28)29)13-17-19(27)23-20(30-17)24-21-12-4-7-14-5-2-1-3-6-14/h1-12,17H,13H2,(H,22,26)(H,23,24,27)/b7-4-,21-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKALPKNKLUZEGO-KQRNSINASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-2-((E)-4-oxo-2-((Z)-((Z)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3aR,7aS)-2-(2-chloropyrimidine-5-carbonyl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2875108.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2875109.png)
![3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2875114.png)

![N-Ethyl-N-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2875117.png)
![3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2875118.png)
![4-(dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2875119.png)

![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2875122.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2875125.png)



![3-[[1-[(2-Bromophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2875131.png)